2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with dibenzo[b,d]furan and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of substituted triazines with different functional groups .
Scientific Research Applications
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activity, including interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparison with Similar Compounds
Similar Compounds
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan: This compound shares structural similarities with the presence of dibenzo[b,d]furan and naphthalene groups.
Carbazole and dibenzo[b,d]furan-based derivatives: These compounds are used in similar applications, particularly in organic electronics.
Uniqueness
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
Molecular Formula |
C25H14ClN3O |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-naphthalen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C25H14ClN3O/c26-25-28-23(17-10-9-15-5-1-2-6-16(15)13-17)27-24(29-25)18-11-12-20-19-7-3-4-8-21(19)30-22(20)14-18/h1-14H |
InChI Key |
XWAMUUATXCAJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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